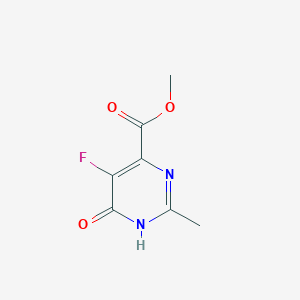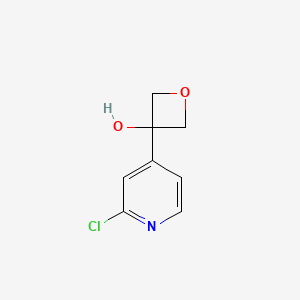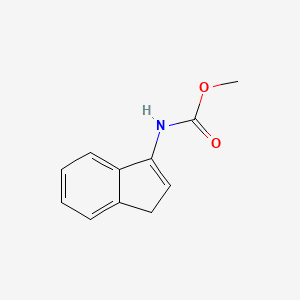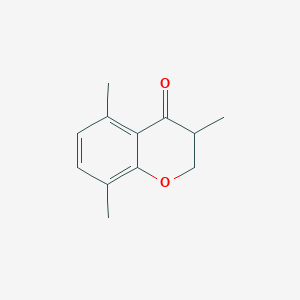
(3-(o-Tolyl)isoxazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C-(3-o-tolyl-isoxazol-5-yl)-methylamine is a chemical compound that belongs to the isoxazole family This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom The compound also features a tolyl group, which is a benzene ring substituted with a methyl group, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(3-o-tolyl-isoxazol-5-yl)-methylamine typically involves the formation of the isoxazole ring followed by the introduction of the tolyl and methylamine groups. One common synthetic route involves the reaction of o-tolyl nitrile oxide with an appropriate alkyne to form the isoxazole ring. This reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of C-(3-o-tolyl-isoxazol-5-yl)-methylamine may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving the use of advanced catalysts and controlled reaction conditions. The final product is typically purified through techniques such as recrystallization or chromatography to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
C-(3-o-tolyl-isoxazol-5-yl)-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents such as halogens or other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of C-(3-o-tolyl-isoxazol-5-yl)-methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
C-(3-o-tolyl-isoxazol-5-yl)-methylamine can be compared with other similar compounds, such as:
C-(3-o-tolyl-isoxazol-5-yl)-methanol: This compound features a hydroxyl group instead of a methylamine group, which can result in different chemical properties and applications.
C-(3-o-tolyl-isoxazol-5-yl)-ethylamine:
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
[3-(2-methylphenyl)-1,2-oxazol-5-yl]methanamine |
InChI |
InChI=1S/C11H12N2O/c1-8-4-2-3-5-10(8)11-6-9(7-12)14-13-11/h2-6H,7,12H2,1H3 |
InChI Key |
WVMGVFWZPDICRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile](/img/structure/B11907830.png)


![3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11907848.png)






![6-(Methylamino)spiro[2.5]octane-1-carboxylic acid](/img/structure/B11907883.png)



